Ethyl 2,3-Diaminobenzoate: A Technical Guide to Molecular Structure and Synthetic Utility
Ethyl 2,3-Diaminobenzoate: A Technical Guide to Molecular Structure and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,3-diaminobenzoate is a cornerstone building block in synthetic and medicinal chemistry. Its unique arrangement of ortho-disposed amino groups and an ethyl ester on a benzene core imparts a reactive profile that is highly valuable for the construction of diverse heterocyclic scaffolds. This guide provides an in-depth analysis of its molecular structure, elucidated through spectroscopic methods, and explores its physicochemical properties, synthesis, and critical role as a precursor in the development of pharmacologically active compounds. Detailed protocols and mechanistic insights are offered to equip researchers with the practical and theoretical knowledge required for its effective application.
Chemical Identity and Physicochemical Properties
Ethyl 2,3-diaminobenzoate, also known as 2,3-diaminobenzoic acid ethyl ester, is an aromatic compound whose utility is defined by its vicinal primary amine functionalities. These groups are nucleophilic and readily participate in cyclization reactions, making the molecule a favored starting material for nitrogen-containing heterocycles.
The fundamental properties of this compound are summarized below for quick reference and experimental planning.
Table 1: Physicochemical Properties of Ethyl 2,3-Diaminobenzoate
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2,3-diaminobenzoate | [1] |
| Synonyms | 2,3-Diaminobenzoic acid ethyl ester | [1] |
| CAS Number | 37466-88-9 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | Tan to brown solid | [3] |
| Melting Point | 198-204 °C (for the parent acid) | [3] |
| Solubility | Soluble in polar organic solvents | [4] |
Note: The melting point is for the parent 2,3-diaminobenzoic acid, as data for the ethyl ester is not consistently reported and can vary with purity.
Molecular Structure and Spectroscopic Elucidation
The definitive structure of Ethyl 2,3-diaminobenzoate is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups present.
Caption: 2D Molecular Structure of Ethyl 2,3-diaminobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is characteristic. The ethyl group gives rise to a triplet (3H, -CH₃) and a quartet (2H, -OCH₂-), typically found upfield. The aromatic region will display three distinct protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the electron-donating amino groups and the electron-withdrawing ester group. The two amino groups (-NH₂) will appear as broad singlets, the chemical shift of which can be sensitive to solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal. Six signals will correspond to the aromatic carbons, with those directly attached to the nitrogen atoms shifted upfield due to the amines' shielding effect. The two carbons of the ethyl group will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups.
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N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.
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C=O Stretching: A strong, sharp absorption peak around 1680-1710 cm⁻¹ confirms the presence of the ester carbonyl group.
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C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region correspond to the C-N stretching of the aromatic amines.
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C-O Stretching: A strong peak around 1100-1300 cm⁻¹ indicates the C-O stretch of the ester.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula C₉H₁₂N₂O₂.[1] The fragmentation pattern will typically show a prominent molecular ion peak (M⁺) at m/z = 180.20.[1][2]
Synthesis and Reactivity
The primary route to Ethyl 2,3-diaminobenzoate involves a two-step process starting from ethyl 2-amino-3-nitrobenzoate or ethyl 3-nitro-2-aminobenzoate. The critical step is the reduction of the nitro group to a primary amine.
General Synthesis Protocol: Reduction of a Nitro Group
The choice of reducing agent is critical for achieving high yield and purity without affecting the ester functionality. Catalytic hydrogenation is a common and clean method.
Caption: General workflow for the synthesis of Ethyl 2,3-diaminobenzoate.
Step-by-Step Methodology:
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Dissolution: Dissolve Ethyl 2-amino-3-nitrobenzoate in a suitable solvent, typically ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is usually 5-10 mol%.
-
Reduction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Alternatively, a hydrogen donor like hydrazine hydrate can be used in place of H₂ gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Causality Insight: Celite is used to prevent the fine, pyrophoric palladium catalyst from passing through the filter paper and potentially igniting upon contact with air when dry.
-
-
Purification: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Key Reactivity: Precursor to Heterocycles
The synthetic power of Ethyl 2,3-diaminobenzoate lies in the ability of its adjacent amino groups to react with bifunctional electrophiles, leading to the formation of fused heterocyclic systems. This is a cornerstone of combinatorial chemistry and drug discovery.[5]
Example: Synthesis of Benzodiazepines
Reacting Ethyl 2,3-diaminobenzoate with β-keto esters or similar 1,3-dielectrophiles can lead to the formation of the benzodiazepine core, a privileged scaffold in medicinal chemistry.[6]
Caption: Condensation reaction to form a quinoxaline scaffold.
This reactivity makes it an invaluable intermediate for synthesizing a wide range of biologically active molecules, including anti-inflammatory agents, analgesics, and enzyme inhibitors.[3]
Applications in Drug Development
The structural motif of Ethyl 2,3-diaminobenzoate is embedded in numerous pharmaceutical compounds and is a key starting point for library synthesis in drug discovery programs.
-
Scaffold for Privileged Structures: It serves as a precursor for quinoxalines, benzimidazoles, and benzodiazepines, all of which are considered "privileged scaffolds" due to their frequent appearance in bioactive molecules.[6]
-
Enzyme Inhibitor Synthesis: The resulting heterocyclic structures are often investigated as inhibitors for kinases, proteases, and other enzymes implicated in disease.[3]
-
Material Science: The ability of the amino groups to form stable complexes with metals also opens avenues for applications in catalysis and the development of novel materials.[3]
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed when handling Ethyl 2,3-diaminobenzoate and its parent acid.
-
Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid generating dust.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10]
Conclusion
Ethyl 2,3-diaminobenzoate is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical research. Its molecular structure, characterized by ortho-diamino and ethyl ester functionalities, provides a reliable and versatile platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage its synthetic potential in the pursuit of novel therapeutics and materials.
References
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Al-Said, N. H. (2014). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][12]diazepin-2-ylamino)benzoate. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Ethyl p-bis(2-hydroxyethyl)aminobenzoate. NIST WebBook. Retrieved from [Link]
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Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. Retrieved from [Link]
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Quick Company. (n.d.). Process For The Preparation Of Ethyl 2,3 Dicyano Propionate. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethyl diazoacetate. NIST WebBook. Retrieved from [Link]
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National Institutes of Health. (2023). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PMC. Retrieved from [Link]
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ResearchGate. (2024). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Retrieved from [Link]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 3-aminobenzoate. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3,4-diaminobenzoate. Retrieved from [Link]
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ScienceDirect. (2015). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
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